2,2,2-Trifluoro-1-(3-fluoro-5-trifluoromethyl-phenyl)-ethanone
Overview
Description
2,2,2-Trifluoro-1-(3-fluoro-5-trifluoromethyl-phenyl)-ethanone is an organic compound characterized by the presence of multiple fluorine atoms. This compound is notable for its trifluoromethyl groups, which impart unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of aromatic compounds using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate . These reactions often require catalysts and specific reaction conditions to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance production scalability.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-1-(3-fluoro-5-trifluoromethyl-phenyl)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
2,2,2-Trifluoro-1-(3-fluoro-5-trifluoromethyl-phenyl)-ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials, agrochemicals, and electronic components.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-(3-fluoro-5-trifluoromethyl-phenyl)-ethanone exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity, influencing its ability to penetrate biological membranes and interact with specific enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: Another trifluoromethyl-containing compound, used as an anti-inflammatory drug.
Fipronil: An agrochemical with a trifluoromethyl group, used as an insecticide.
Uniqueness: 2,2,2-Trifluoro-1-(3-fluoro-5-trifluoromethyl-phenyl)-ethanone is unique due to its specific arrangement of trifluoromethyl and fluoro groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F7O/c10-6-2-4(7(17)9(14,15)16)1-5(3-6)8(11,12)13/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLZHKHIZJRJPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F7O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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